gamma-Valerolactone gamma-Valerolactone γ-Valerolactone is an analytical reference standard categorized as a prodrug form of γ-hydroxyvaleric acid (GHV;). This product is intended for research and forensic applications.
γ-Valerolactone has been identified as one of the volatile flavor constituents in mango and honey.
Natural occurence: Barley, beef, beer, Swiss cheese, coffee, cocoa, mango, milk, mushroom, peach, pork, tea, soy and tomato
γ-Valerolactone has been identified as one of the volatile flavor constituents in mango and honey.
γ-valerolactone (GVL) is found naturally in fruits and often used as a fuel additive and food ingredient. It is prominently employed in the production of both energy and carbon-based products.
Gamma-valerolactone is a clear, colorless, mobile liquid. pH (anhydrous): 7.0. pH (10% solution in distilled water): 4.2. (NTP, 1992)
Gamma-Valerolactone, also known as 4-pentanolide or gamma-pentalactone, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Thus, Gamma-valerolactone is considered to be a fatty ester lipid molecule. Gamma-Valerolactone exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Gamma-Valerolactone has been detected in multiple biofluids, such as feces and urine. Within the cell, Gamma-valerolactone is primarily located in the cytoplasm. Gamma-Valerolactone can be converted into 5-(3', 4'-dihydroxyphenyl)-gamma-valerolactone 3'-O-sulfate and 5-(3', 4', 5'-trihydroxyphenyl)-gamma-valerolactone.
Gamma-valerolactone is a butan-4-olide that is dihydrofuran-2(3H)-one substituted by a methyl group at position 5. It has been found in the urine samples of humans exposed to n-hexane. It has a role as a flavouring agent and a human xenobiotic metabolite.
Brand Name: Vulcanchem
CAS No.: 108-29-2
VCID: VC21346563
InChI: InChI=1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3
SMILES: CC1CCC(=O)O1
Molecular Formula: C5H8O2
Molecular Weight: 100.12 g/mol

gamma-Valerolactone

CAS No.: 108-29-2

Cat. No.: VC21346563

Molecular Formula: C5H8O2

Molecular Weight: 100.12 g/mol

* For research use only. Not for human or veterinary use.

gamma-Valerolactone - 108-29-2

CAS No. 108-29-2
Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
IUPAC Name 5-methyloxolan-2-one
Standard InChI InChI=1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3
Standard InChI Key GAEKPEKOJKCEMS-UHFFFAOYSA-N
SMILES CC1CCC(=O)O1
Canonical SMILES CC1CCC(=O)O1
Boiling Point 405 to 406 °F at 760 mm Hg (NTP, 1992)
Flash Point 178 °F (NTP, 1992)
Melting Point -24 °F (NTP, 1992)
242.15 °C
-31°C

Physical and Chemical Properties

Gamma-Valerolactone possesses a range of physical and chemical properties that make it attractive for various applications. It appears as a colorless to almost colorless clear liquid with a sweet, herbaceous odor .

Physical Properties

The key physical properties of gamma-Valerolactone are summarized in the following table:

PropertyValueReference
AppearanceColorless liquid
Molecular FormulaC₅H₈O₂
Molecular Weight100.12 g/mol
Melting Point-31°C (-24°F; 242 K)
Boiling Point205-208°C (401°F; 478 K)
Density1.0546 g/mL (20°C)
Specific Gravity1.06 (20/20)
Refractive Index1.43
Flash Point102°C (204.8°F)
Vapor Density3.45 (vs air)
Vapor Pressure30-44 Pa at 20-25°C
Surface Tension30 dynes/cm (25°C)
Viscosity2.18 cP (25°C)
Dielectric Constant36.14

Chemical Properties

Gamma-Valerolactone demonstrates several important chemical characteristics:

Synthesis Methods

The synthesis of gamma-Valerolactone has been explored through various pathways, with a focus on sustainable and efficient production methods using biomass-derived precursors.

Production from Levulinic Acid

The most common method for gamma-Valerolactone production involves the conversion of levulinic acid, which is obtained from hexoses. In this process, cellulosic biomasses such as corn stover, sawgrass, or wood are hydrolyzed into glucose and other sugars using acid catalysts. The glucose is then dehydrated via hydroxymethylfurfural to yield formic acid and levulinic acid, which cyclizes to intermediate unsaturated ring compounds. These intermediates are subsequently hydrogenated to produce gamma-Valerolactone .

This pathway is particularly significant as it represents a route from cellulosic biomass to a potential liquid fuel, contributing to renewable energy solutions.

Catalytic Transfer Hydrogenation

Recent advances in gamma-Valerolactone synthesis have explored catalytic transfer hydrogenation of levulinic acid and its esters. This approach offers a more sustainable production method by avoiding the use of high-pressure hydrogen gas. Research in this area has focused on developing efficient catalysts and reaction conditions to maximize yield and selectivity .

Synthesis from Methyl Levulinate

A promising atom-economical synthesis route has been developed that produces gamma-Valerolactone from methyl levulinate (ML) using self-supplied hydrogen from methanol. In this process, Cu-Cr acts as a bi-functional catalyst that facilitates both hydrogen production from methanol and carbonyl hydrogenation .

This approach achieved a remarkable yield of 89.8% and requires only a small amount of methanol (29 mol% relative to methyl levulinate) to initiate the hydrocyclization. The methanol produced during the reaction is then employed as an in situ hydrogen source for methyl levulinate hydrogenation, creating an atom-economical pathway for gamma-Valerolactone production .

Thermodynamic Considerations

Thermodynamic studies of gamma-Valerolactone production from bio-derived methyl levulinate have provided insights into optimizing reaction conditions. These studies have examined the effects of temperature, concentration, flow rate, and the implications of various intermediates and byproducts on the conversion and selectivity of the process .

Research has shown that significant increases in gamma-Valerolactone selectivity can be achieved under dry conditions while maintaining high conversion rates. Comparisons between theoretical calculations and experimental results have revealed that using catalysts such as 5% RuTiO₂ can dramatically increase selectivity from 3-40% to 41-98% .

Applications and Uses

Gamma-Valerolactone has a diverse range of applications stemming from its unique properties and sustainable origin.

Green Solvent Applications

Due to its favorable properties as a dipolar aprotic, bio-based, fully degradable, and non-toxic substance, gamma-Valerolactone has emerged as a green solvent. It aligns with principles such as "Safer Solvent and Auxiliaries," "Use of Renewable Feedstocks," and "Design for Degradation" . These characteristics make it an environmentally friendly alternative to traditional petroleum-derived solvents in various chemical processes.

Biomass Pretreatment

Gamma-Valerolactone has shown significant promise in biomass pretreatment strategies for biorefineries. It effectively removes hemicellulose and lignin or provides near-complete biomass solubilization and facilitates hydrolysis . This capability makes it valuable in biorefinery processes for producing renewable fuels and chemicals.

Fuel Applications

Research has identified gamma-Valerolactone as a potential biofuel or fuel additive due to its favorable combustion properties and renewable origin. As a liquid fuel derived from cellulosic biomass, it offers an alternative to fossil fuels with potentially lower environmental impact .

Flavor and Fragrance Industry

Given its natural occurrence in various foods and its sweet, herbaceous odor, gamma-Valerolactone finds applications in the flavor and fragrance industry. It has been identified in the FEMA (Flavor and Extract Manufacturers Association) database with the number 3103, confirming its use in food and flavor applications .

Hydrotrope Research

Gamma-Valerolactone has applications in hydrotrope research, which investigates the solubility enhancement of hydrophobic compounds in aqueous solutions. As a bio-based solvent, it offers potential advantages in this area compared to conventional hydrotropes .

Recent Research Developments

Recent scientific research has expanded our understanding of gamma-Valerolactone's potential and addressed challenges in its production and application.

Catalytic Advances

Significant research has focused on developing more efficient catalysts for the conversion of levulinic acid and its esters to gamma-Valerolactone. These catalytic advances aim to improve yield, selectivity, and sustainability of the production process .

Studies have explored various metal catalysts, reaction conditions, and hydrogen donors to optimize the catalytic transfer hydrogenation process. These developments contribute to making gamma-Valerolactone production more economically viable and environmentally friendly .

Biorefinery Integration

Recent research has examined the integration of gamma-Valerolactone production and utilization within biorefinery concepts. This approach seeks to create more sustainable and economically viable pathways for biomass conversion to fuels and chemicals .

Thermodynamic and Modeling Studies

Advanced thermodynamic studies and process modeling have provided deeper insights into the reaction mechanisms and process optimization for gamma-Valerolactone production. These studies help identify optimal reaction conditions, predict conversion and selectivity, and understand the thermodynamic limitations of different production pathways .

Such research contributes to the development of more efficient and scalable production processes for gamma-Valerolactone, addressing key challenges in industrial implementation.

Challenges and Opportunities

The development and application of gamma-Valerolactone present both challenges and opportunities that must be addressed to realize its full potential.

Production Challenges

Despite the promising characteristics of gamma-Valerolactone, its production faces several challenges:

  • Cost Considerations: The current production cost of gamma-Valerolactone remains higher than many petroleum-derived alternatives, limiting its widespread adoption .

  • Scalability: Scaling up production processes from laboratory to industrial scale presents technical and economic challenges that need to be overcome .

  • Catalyst Development: There is an ongoing need for more efficient, stable, and cost-effective catalysts for gamma-Valerolactone production from biomass-derived precursors .

Market Opportunities

Despite the challenges, gamma-Valerolactone presents significant market opportunities:

  • Green Chemistry: The growing emphasis on green chemistry and sustainable processes creates a favorable environment for gamma-Valerolactone as a bio-based platform chemical .

  • Biofuel Market: As renewable fuels gain importance in reducing fossil fuel dependency, gamma-Valerolactone's potential as a biofuel or fuel additive represents a substantial market opportunity .

  • Specialty Chemical Applications: The unique properties of gamma-Valerolactone make it valuable in specialty chemical applications, potentially commanding premium prices in these markets .

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